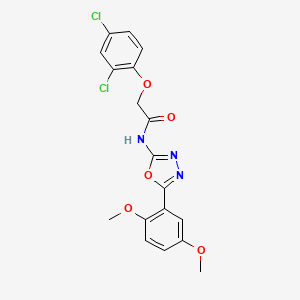![molecular formula C19H20N4O5S B2836732 Ethyl 2-(ethylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 537045-97-9](/img/structure/B2836732.png)
Ethyl 2-(ethylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pyrimidine derivatives, such as the one you mentioned, are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities . They are of interest in the synthesis of 4,6-disubstituted pyrimidines .
Synthesis Analysis
While the specific synthesis process for this compound is not available, pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring . The nucleophilic aromatic substitution (SNAr) reaction is a general approach to the synthesis of a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines .Scientific Research Applications
Synthesis and Chemical Reactions
Research has shown that derivatives similar to Ethyl 2-(ethylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate are synthesized through various chemical reactions. For instance, Kappe and Roschger (1989) explored the synthesis and reactions of Biginelli compounds, which are structurally related to this compound, providing a foundational understanding of how such molecules can be synthesized and their potential modifications (Kappe & Roschger, 1989). Additionally, Śladowska, Bartoszko-Malik, and Zawisza (1990) reported on the synthesis and properties of derivatives of ethyl 2-alkylthio-4-oxo-3,4-(and -1,4)-dihydropyrido[2,3-d]pyrimidine-5- and -6-carboxylic acids, indicating pharmacological activity in some of the compounds (Śladowska, Bartoszko-Malik, & Zawisza, 1990).
Biological Activities
The biological activities of pyrimidine derivatives, including antitumor, antimicrobial, and antimitotic effects, have been extensively studied. For example, Temple et al. (1992) investigated the structure-activity relationship of pyridine derivatives, including compounds similar to the one , finding antitumor activity in mice (Temple, Rener, Waud, & Noker, 1992). Furthermore, Gomha, Muhammad, and Edrees (2017) synthesized a novel compound with a related structure, showing significant antitumor activity against specific human cell lines, highlighting the potential therapeutic applications of these compounds (Gomha, Muhammad, & Edrees, 2017).
Antimicrobial and Antifungal Applications
Several studies have explored the antimicrobial and antifungal properties of pyrimidine derivatives. Youssef et al. (2011) synthesized compounds with structures related to this compound, demonstrating excellent biocidal properties against a range of bacteria and fungi (Youssef, Abbady, Ahmed, & Omar, 2011).
Properties
IUPAC Name |
ethyl 2-ethylsulfanyl-7-methyl-5-(4-nitrophenyl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S/c1-4-28-18(25)13-10(3)20-16-15(17(24)22-19(21-16)29-5-2)14(13)11-6-8-12(9-7-11)23(26)27/h6-9,14H,4-5H2,1-3H3,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXMMCNUQLLQIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC(=N2)SCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1H-indol-3-yl)ethyl]-3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzamide](/img/structure/B2836654.png)
![N-(3,5-dimethylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2836656.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2836658.png)


![3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2836663.png)

![6-(3-Chlorophenyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2836666.png)

![[2-(Allylamino)-4-amino-1,3-thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2836668.png)


